4-hydroxy Nonenal Mercapturic Acid-d3
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Overview
Description
4-hydroxy Nonenal Mercapturic Acid-d3 is a deuterated form of 4-hydroxy Nonenal Mercapturic Acid, containing three deuterium atoms at the terminal methyl position. This compound is primarily used as an internal standard for the quantification of 4-hydroxy Nonenal Mercapturic Acid by gas chromatography or liquid chromatography-mass spectrometry . 4-hydroxy Nonenal is a product of lipid peroxidation of omega-6 polyunsaturated fatty acids such as linoleic acid, dihomo-gamma-linolenic acid, and arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy Nonenal Mercapturic Acid-d3 involves the peroxidation of omega-6 polyunsaturated fatty acids. The compound is then conjugated with glutathione, followed by further metabolic processing to form the mercapturic acid conjugate . The specific reaction conditions and reagents used in the synthesis include:
Peroxidation: This step involves the oxidation of omega-6 polyunsaturated fatty acids to form 4-hydroxy Nonenal.
Glutathione Conjugation: 4-hydroxy Nonenal is conjugated with glutathione to form a glutathione conjugate.
Metabolic Processing: The glutathione conjugate undergoes further metabolic processing to form the mercapturic acid conjugate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled peroxidation of omega-6 polyunsaturated fatty acids, followed by glutathione conjugation and metabolic processing. The final product is purified and formulated as a solution in ethanol .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy Nonenal Mercapturic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The aldehyde group of 4-hydroxy Nonenal can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy Nonenal Mercapturic Acid-d3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydroxy Nonenal Mercapturic Acid-d3 involves its role as a product of lipid peroxidation. The compound is formed through the peroxidation of omega-6 polyunsaturated fatty acids, followed by conjugation with glutathione and further metabolic processing . The molecular targets and pathways involved include:
Lipid Peroxidation Pathway: The compound is a product of the lipid peroxidation pathway, which involves the oxidation of polyunsaturated fatty acids.
Glutathione Conjugation Pathway: The compound is conjugated with glutathione, a key antioxidant in the body.
Metabolic Pathways: The compound undergoes further metabolic processing to form various metabolites, including mercapturic acid conjugates.
Comparison with Similar Compounds
4-hydroxy Nonenal Mercapturic Acid-d3 can be compared with other similar compounds, such as:
4-hydroxy Nonenal Mercapturic Acid: The non-deuterated form of the compound.
4-hydroxy Nonenal: The parent compound formed through lipid peroxidation.
Glutathione Conjugates: Other glutathione conjugates formed through similar pathways.
The uniqueness of this compound lies in its deuterated form, which makes it an ideal internal standard for analytical quantification .
Properties
Molecular Formula |
C14H25NO5S |
---|---|
Molecular Weight |
322.44 g/mol |
IUPAC Name |
(2R)-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1/i2D3 |
InChI Key |
DEWNQQSQBYUUAE-ARSZWUEESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1CC(OC1CCCCC)O)C(=O)O |
Canonical SMILES |
CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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